molecular formula C11H18FNO2 B2519780 2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287259-41-8

2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2519780
M. Wt: 215.268
InChI Key: BUKLFWVQWOVNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as LY404039, is a selective mGluR2/3 agonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.1.1]pentanyl]acetic acid.

Mechanism Of Action

2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid acts as a selective agonist for the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). The activation of these receptors leads to the inhibition of glutamate release, which is thought to contribute to the compound's neuroprotective effects. The compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.

Biochemical And Physiological Effects

2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, which is thought to contribute to its neuroprotective effects. The compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. It has been shown to have anti-inflammatory and analgesic properties, as well as improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in lab experiments is its selectivity for the mGluR2/3 receptor subtype. This allows for more precise and targeted studies of the effects of mGluR2/3 activation. However, one limitation of using the compound is its relatively low potency compared to other mGluR2/3 agonists. This can make it more difficult to achieve the desired level of receptor activation in experiments.

Future Directions

There are several potential future directions for research on 2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is its potential therapeutic applications in neurological disorders, including depression, anxiety, schizophrenia, and addiction. Further studies are needed to fully understand the compound's mechanisms of action and its effects on these disorders. Another area of interest is the development of more potent mGluR2/3 agonists that can achieve the desired level of receptor activation in experiments. Additionally, studies are needed to investigate the long-term effects of the compound and its potential for toxicity.

Synthesis Methods

The synthesis of 2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps. The first step is the synthesis of the bicyclo[1.1.1]pentane ring system, which is achieved through a Diels-Alder reaction between cyclopentadiene and ethyl acrylate. The resulting adduct is then treated with lithium aluminum hydride to reduce the ester group to an alcohol. The alcohol is then converted to a mesylate, which is further reacted with sodium azide to form the azide intermediate. The azide intermediate is then reduced with palladium on carbon to form the amine intermediate. The final step involves the coupling of the amine intermediate with 4-fluorobutylacetic acid, which is achieved through a peptide coupling reaction.

Scientific Research Applications

2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including depression, anxiety, schizophrenia, and addiction. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. It has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c12-4-2-1-3-10-5-11(6-10,7-10)8(13)9(14)15/h8H,1-7,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKLFWVQWOVNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

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